molecular formula C15H10N2 B14762788 11H-Benzo(g)pyrido(4,3-b)indole CAS No. 318-03-6

11H-Benzo(g)pyrido(4,3-b)indole

Cat. No.: B14762788
CAS No.: 318-03-6
M. Wt: 218.25 g/mol
InChI Key: GTMHTKAISFBPHA-UHFFFAOYSA-N
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Description

11H-Benzo(g)pyrido(4,3-b)indole is a heterocyclic compound with the molecular formula C15H10N2 It is part of the indole family, which is known for its significant role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11H-Benzo(g)pyrido(4,3-b)indole typically involves the construction of the indole ring system. One common method is the Fischer indole synthesis, which converts arylhydrazones of aldehydes or ketones into indoles in the presence of an acid catalyst . Another approach involves the use of p-toluenesulfonic acid in toluene, which yields various indole derivatives .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of the laboratory methods mentioned above, with a focus on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 11H-Benzo(g)pyrido(4,3-b)indole undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups into the indole ring system.

Mechanism of Action

The mechanism of action of 11H-Benzo(g)pyrido(4,3-b)indole involves its interaction with various molecular targets and pathways. For instance, some derivatives of this compound have shown high antiproliferative activity and c-Met inhibitory potency, which are important in cancer treatment . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Properties

CAS No.

318-03-6

Molecular Formula

C15H10N2

Molecular Weight

218.25 g/mol

IUPAC Name

13,17-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaene

InChI

InChI=1S/C15H10N2/c1-2-4-11-10(3-1)5-6-12-13-9-16-8-7-14(13)17-15(11)12/h1-9,17H

InChI Key

GTMHTKAISFBPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC4=C3C=NC=C4

Origin of Product

United States

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